molecular formula C17H16N4OS B2499213 4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide CAS No. 2178772-21-7

4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B2499213
CAS No.: 2178772-21-7
M. Wt: 324.4
InChI Key: LVSOWWUCNKLJHN-UHFFFAOYSA-N
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Description

4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-2-phenylthiazole-5-carboxylic acid with 6-methylpyrimidin-4-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂).

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-hydroxy-6-methylpyrimidine: A pyrimidine derivative with similar structural features.

  • **5-Methyl-N-(4-methylpyrimidin-2-yl)-4-(1H

Biological Activity

The compound 4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide is a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antiviral properties. This article reviews the biological activity of this compound based on recent studies, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

C16H18N4OS\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{OS}

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. Studies indicate that thiazole derivatives often exhibit antiviral and anticancer properties by inhibiting key enzymes involved in cell proliferation and viral replication.

  • Antiviral Activity : The compound has shown promising results in inhibiting reverse transcriptase activity, which is crucial for the replication of certain viruses. For instance, it was noted that modifications at the C-2 and N-3 positions of the thiazole scaffold significantly enhance antiviral potency against HIV reverse transcriptase .
  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The mechanism involves induction of apoptosis through caspase activation and DNA synthesis inhibition .

Efficacy Against Cancer Cell Lines

The anticancer efficacy was evaluated using MTT assays and apoptosis assays. The results indicated:

CompoundCell LineIC50 (μM)Mechanism
This compoundA54915.2Induces apoptosis
This compoundC612.8DNA synthesis inhibition

These findings suggest that structural modifications can lead to enhanced anticancer activity.

Antiviral Activity Studies

In a study assessing antiviral properties, the compound displayed significant inhibition of HIV reverse transcriptase with an EC50 value of approximately 0.20 μM, outperforming some established antiviral agents . This highlights its potential as a therapeutic agent in antiviral drug development.

Case Studies

  • Study on Anticancer Effects : A recent investigation synthesized several thiazole derivatives, including our compound of interest. The study confirmed significant cytotoxicity against multiple cancer cell lines and elucidated the apoptotic pathways activated by these compounds .
  • Antiviral Efficacy Assessment : Another study focused on evaluating the antiviral potential of thiazole derivatives against HIV. The results indicated that compounds with similar structural features to this compound exhibited enhanced inhibitory effects on viral replication .

Properties

IUPAC Name

4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-11-8-14(20-10-19-11)9-18-16(22)15-12(2)21-17(23-15)13-6-4-3-5-7-13/h3-8,10H,9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSOWWUCNKLJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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